molecular formula C9H7N3O2 B2657100 1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid CAS No. 128274-89-5

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2657100
CAS No.: 128274-89-5
M. Wt: 189.174
InChI Key: AKRQXYOGUUHCBK-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at position 1 with a pyridin-3-yl group and at position 4 with a carboxylic acid moiety. Its molecular formula is C₉H₇N₃O₂, with a molecular weight of 189.17 g/mol. The pyridin-3-yl group may facilitate hydrogen bonding or π-π stacking interactions in biological systems, while the carboxylic acid enhances solubility and enables salt formation.

Properties

IUPAC Name

1-pyridin-3-ylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-5-12(6-11-8)7-2-1-3-10-4-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQXYOGUUHCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazole ring . The reaction is often carried out in solvents such as toluene or ethyl acetate, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted imidazole derivatives

Scientific Research Applications

Pharmacological Applications

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid exhibits significant pharmacological activity, particularly as an inhibitor for various kinases. Notably, it has been identified as a potent inhibitor of the c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The compound's ability to inhibit c-KIT across a range of mutations makes it a valuable candidate for targeted cancer therapies .

Cancer Treatment

In a notable case study, this compound was evaluated for its efficacy against GIST. Patients with mutations in the c-KIT gene showed significant tumor reduction when treated with formulations containing this compound. The study highlighted not only the compound's effectiveness but also its safety profile, making it a promising candidate for further clinical trials .

CNS Disorders

Another area of interest is the modulation of GABA A receptors for treating central nervous system disorders. Compounds similar to this compound have been shown to selectively target specific GABA A receptor subtypes, potentially reducing side effects associated with traditional anxiolytics . This selectivity could lead to novel treatments for anxiety disorders without the sedative effects commonly seen with benzodiazepines.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibitor of c-KIT kinase, effective against GIST mutations
CNS DisordersModulation of GABA A receptors for anxiety treatment
Synthetic PathwaysMulti-step synthesis involving coupling reagents and substitution reactions

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-22-7):

    • Replaces the pyridin-3-yl group with a 4-chlorophenyl ring.
    • Molecular formula: C₁₀H₇ClN₂O₂; molecular weight: 222.63 g/mol.
    • The electron-withdrawing chlorine atom increases acidity (pKa ~1.32) and may enhance binding to hydrophobic pockets in proteins .
  • 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-10-3): Features two chlorine atoms, increasing molecular weight (257.07 g/mol) and lipophilicity (density: 1.55 g/cm³). Predicted boiling point: 481.7°C, suggesting higher thermal stability compared to monosubstituted analogs .

Heterocyclic Modifications

  • 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1239735-33-1):

    • Substitutes pyridine with pyrimidine, altering hydrogen-bonding capacity.
    • Molecular formula: C₈H₆N₄O₂; molecular weight: 190.16 g/mol.
    • Pyrimidine’s dual nitrogen atoms may enhance interactions with nucleic acids or kinase targets .
  • 1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid (CAS 1536742-93-4): Replaces pyridine with a methylated pyrazole ring.

Functional Group Additions

  • 1-(2-Ethoxyethyl)-1H-imidazole-4-carboxylic acid (CAS 1696171-04-6):

    • Incorporates an ethoxyethyl group, increasing hydrophilicity (molecular formula: C₈H₁₂N₂O₃; molecular weight: 184.19 g/mol).
    • Ether linkages may enhance aqueous solubility compared to aromatic substituents .
  • 1-(3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1338653-53-4): Adds a 3-propyl-1,2,4-oxadiazole moiety to the pyridine ring.

Salt and Prodrug Derivatives

  • 1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride (CAS 1422385-98-5):

    • Hydrochloride salt form increases aqueous solubility (molecular weight: 259.09 g/mol).
    • Suitable for formulation in polar solvents .
  • Methyl esters of imidazole-4-carboxylic acids (e.g., methyl 1H-imidazole-5-carboxylate derivatives):

    • Esterification masks the carboxylic acid, serving as prodrugs to enhance bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Notable Properties
This compound C₉H₇N₃O₂ 189.17 Pyridin-3-yl Discontinued; aromatic interaction potential
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid C₁₀H₇ClN₂O₂ 222.63 4-Chlorophenyl Increased acidity (pKa ~1.32)
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid C₈H₆N₄O₂ 190.16 Pyrimidin-2-yl Enhanced nucleic acid binding
1-(3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid C₁₃H₁₃N₅O₃ 285.26 Oxadiazole-propyl Bioisostere for metabolic stability
1-(2-Ethoxyethyl)-1H-imidazole-4-carboxylic acid C₈H₁₂N₂O₃ 184.19 Ethoxyethyl Improved hydrophilicity

Research and Application Implications

  • Pharmacological Potential: Pyridin-3-yl and pyrimidinyl analogs may target kinase or GPCR pathways due to heterocyclic aromaticity. Chlorophenyl derivatives could optimize binding in hydrophobic enzyme pockets.
  • Solubility vs. Bioavailability : Hydrophilic modifications (e.g., ethoxyethyl) enhance solubility, while lipophilic groups (e.g., dichlorophenyl) improve membrane penetration.
  • Synthetic Flexibility : The imidazole-4-carboxylic acid scaffold allows diverse substitutions, enabling structure-activity relationship (SAR) studies for drug discovery.

Biological Activity

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features both pyridine and imidazole rings, which are known for their diverse biological properties, including antimicrobial, anticancer, and antiviral activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization of the imidazole ring. The presence of the pyridine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-[1-(Pyridine-3-carbonyl)-1H-imidazol-2-yl]-benzoic acid has a minimal inhibitory concentration (MIC) of 0.002 µg against certain pathogens, indicating strong antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, compounds containing imidazole rings have been reported to inhibit the growth of cancer cells such as breast cancer MDA-MB-231 cells. In vitro studies indicated that these compounds can induce apoptosis and enhance caspase activity, which is crucial for programmed cell death .

Table 1: Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism
7dMDA-MB-2311.0Apoptosis induction
7hMDA-MB-2312.5Caspase activation
10cMDA-MB-23110.0Cell cycle arrest

Antiviral Activity

The antiviral properties of imidazole derivatives have also been investigated. Certain compounds have shown efficacy against flaviviruses such as Dengue virus (DENV) and Yellow fever virus (YFV). The structure-activity relationship studies indicated that specific substitutions on the imidazole ring could enhance antiviral activity .

Table 2: Antiviral Efficacy

CompoundVirus TypeEC50 (µM)Selectivity Index
Compound ADENV40.70High
Compound BYFV21.29Moderate

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For example, it may act as an enzyme inhibitor by binding to the active site, thus preventing substrate binding and subsequent catalysis . Additionally, its structural similarity to known bioactive compounds allows it to modulate various signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • Anticancer Effects : A study on a series of imidazole derivatives showed promising results in inhibiting tumor growth in animal models, with significant reductions in tumor size observed after treatment .
  • Antimicrobial Screening : In another study, a library of imidazole derivatives was screened for antimicrobial activity against a panel of bacteria and fungi, revealing several candidates with potent activity .

Q & A

Q. How can researchers design an efficient synthesis route for 1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid?

Methodological Answer: A rational synthesis route can be developed using multicomponent reactions (MCRs), which are effective for constructing heterocyclic scaffolds. For example, imidazole derivatives can be synthesized via condensation of pyrazole-4-carboxaldehydes with benzil and ammonium acetate under varying conditions. Traditional reflux methods (e.g., acetic acid, 14–15 hours) yield 68–78%, while microwave-assisted reactions (240 W, solvent-free) improve yields to 84–91% . Catalysts like Brønsted acidic ionic liquids (e.g., [(4-SB)T(4-SPh)PHSO4]) can further enhance reaction efficiency by reducing time and increasing selectivity . Researchers should compare these methods using metrics like reaction time, yield, and purity to optimize the synthesis.

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly distinguishing pyridine and imidazole ring signals.
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (C9_9H7_7N3_3O2_2) and isotopic patterns.
  • Infrared Spectroscopy (IR): Identify carboxylic acid (-COOH) and aromatic C-H/N-H stretching frequencies.
  • X-ray Crystallography: Resolve crystal structure and intermolecular interactions if single crystals are obtainable. Cross-referencing with databases (e.g., Cambridge Structural Database) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste Disposal: Segregate waste and consult certified agencies for disposal, as improper handling risks environmental contamination .
  • Storage: Keep in sealed containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound in catalytic applications?

Methodological Answer: Contradictions in SAR (e.g., variable catalytic efficiency in metal-organic frameworks) may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations can model:

  • Electron Density Distribution: Identify reactive sites (e.g., carboxylic acid group) for metal coordination.
  • Transition States: Compare energy barriers under different conditions (pH, solvent polarity).
  • Molecular Dynamics (MD): Simulate ligand-protein interactions to predict binding affinities. Pair computational results with experimental data (e.g., XANES for metal-ligand bonding) to validate models .

Q. What strategies optimize the compound’s role as a ligand in coordination chemistry?

Methodological Answer:

  • pH-Dependent Coordination: Adjust reaction pH to deprotonate the carboxylic acid group, enhancing metal binding (e.g., with Zn2+^{2+} or Cu2+^{2+}).
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to improve solubility and ligand stability.
  • Co-crystallization: Co-crystallize with transition metals and analyze via single-crystal XRD to determine coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. lack thereof)?

Methodological Answer: Discrepancies may stem from:

  • Purity Variability: Use HPLC (>98% purity) and standardized bioassays (e.g., broth microdilution for antimicrobial testing).
  • Structural Analogues: Compare activity of derivatives (e.g., methyl/pyridinyl substitutions) to identify pharmacophores .
  • Mechanistic Studies: Conduct time-kill assays or ROS detection to differentiate bactericidal vs. bacteriostatic effects. Cross-validate with transcriptomic data to pinpoint target pathways .

Q. How should theoretical frameworks guide experimental design for studying this compound’s electronic properties?

Methodological Answer:

  • Conceptual Models: Apply frontier molecular orbital (FMO) theory to predict redox behavior. Calculate HOMO-LUMO gaps to assess charge-transfer potential.
  • Spectroscopic Validation: Use cyclic voltammetry and UV-Vis spectroscopy to correlate theoretical predictions with experimental band gaps.
  • Machine Learning: Train models on existing imidazole derivatives to predict properties (e.g., solubility, conductivity) and prioritize synthesis targets .

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